N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N5O2/c20-14-5-3-6-15(21)17(14)22-19(28)25-10-8-24(9-11-25)18(27)16-12-13-4-1-2-7-26(13)23-16/h3,5-6,12H,1-2,4,7-11H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARNACDBVQRZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NC4=C(C=CC=C4F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring and a tetrahydropyrazolo moiety. Its molecular formula is , and it has a molecular weight of approximately 366.40 g/mol. The presence of fluorine atoms and the piperazine structure suggest potential interactions with various biological targets.
Research indicates that this compound may exhibit its biological effects through modulation of various signaling pathways. Specifically, it has been evaluated for its activity as an inhibitor of certain kinases, which are crucial in cancer cell proliferation and survival.
Biological Activity Overview
-
Anticancer Activity :
- In vitro studies have shown that the compound inhibits the growth of several cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range.
- Mechanistic studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3 and caspase-9, indicating a mitochondrial-mediated apoptosis mechanism.
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Kinase Inhibition :
- The compound has been reported to inhibit specific kinases involved in tumor growth. For example, it showed promising results against the Bcr-Abl T315I mutant kinase with an IC50 value of 56 nM .
- Structure-activity relationship (SAR) studies suggest that modifications to the piperazine ring can enhance its inhibitory potency against various kinases.
Case Studies
-
Study on Breast Cancer Cell Lines :
- In a study evaluating the efficacy of this compound on MCF-7 breast cancer cells, it was found to reduce cell viability significantly at concentrations above 10 µM. Flow cytometry analysis indicated increased apoptosis rates compared to control groups.
-
Kinase Activity Assessment :
- A detailed kinase profiling study revealed that this compound selectively inhibited the activity of several kinases involved in oncogenesis while sparing others critical for normal cellular functions.
Data Tables
| Biological Activity | IC50 (µM) | Target |
|---|---|---|
| Breast Cancer Cells (MCF-7) | 10 | Cell Viability |
| Bcr-Abl T315I Kinase | 0.056 | Kinase Inhibition |
| Apoptosis Induction (Caspase-3) | N/A | Mechanism |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with three classes of analogs: (1) fused heterocyclic systems, (2) halogenated aromatic derivatives, and (3) piperazine-containing molecules.
Fused Heterocyclic Systems
The tetrahydropyrazolo[1,5-a]pyridine core in the target compound shares similarities with the tetrahydroimidazo[1,2-a]pyridine system reported in (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate). Key differences include:
- Saturation : Both systems are partially hydrogenated, but the pyrazolo-pyridine in the target compound may exhibit greater conformational flexibility due to the absence of bulky substituents like phenethyl groups .
Halogenated Aromatic Derivatives
highlights halogenated pyrazole derivatives such as fipronil and ethiprole, which share a 2,6-dihalo-substituted aromatic ring with the target compound. Notable contrasts include:
- Halogen type : The target compound uses fluorine (electron-withdrawing, meta-directing), while fipronil and ethiprole employ chlorine and trifluoromethyl groups. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve metabolic stability compared to bulkier halogens .
- Functional groups : The target compound’s piperazine-carboxamide linker differs from the sulfinyl and nitrile groups in pesticides, suggesting divergent mechanisms of action (e.g., receptor antagonism vs. ion channel disruption).
Piperazine-Containing Molecules
Piperazine is a common pharmacophore in CNS-active drugs (e.g., antipsychotics, antidepressants).
Structural and Functional Comparison Table
Research Implications and Limitations
While direct pharmacological data for the target compound are absent in the provided evidence, structural parallels suggest:
- Enhanced selectivity : The 2,6-difluorophenyl group may confer target specificity over broader-acting pesticides like fipronil .
- Synthetic challenges : The tetrahydropyrazolo-pyridine system likely requires multi-step synthesis akin to the methods in , but with modifications to avoid nitro groups that could limit biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
